Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate
Overview
Description
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C7H13NO3Si and a molecular weight of 187.27 g/mol . It is characterized by the presence of a cyano group, a trimethylsilyl group, and an ester functional group. This compound is used in various chemical reactions and has applications in organic synthesis, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate can be synthesized through the reaction of methyl cyanoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of the compound.
Bases: Such as triethylamine, used to facilitate the reaction.
Acids and Bases: Used in hydrolysis reactions to convert the ester group to a carboxylic acid.
Major Products Formed
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Substituted Derivatives: Formed from substitution reactions involving the trimethylsilyl group.
Scientific Research Applications
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Drug Discovery: Employed in the development of new pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate involves its reactivity with various reagentsThe cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Methyl Cyanoacetate: Lacks the trimethylsilyl group and has different reactivity.
Trimethylsilyl Cyanide: Contains a trimethylsilyl group but lacks the ester functionality.
Uniqueness
Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both the cyano and ester groups allows for a wide range of reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-cyano-2-trimethylsilyloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3Si/c1-10-7(9)6(5-8)11-12(2,3)4/h6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJPTBYOASKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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